5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-10-3-5-11(6-4-10)18-19-13-7-8-14(20)15-12(13)2-1-9-17-15/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDPXQYPDDHNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol typically involves an azo coupling reaction between 4-chlorobenzenediazonium chloride and 8-hydroxyquinoline. The reaction is carried out in a basic medium, where the diazonium chloride solution is added dropwise to the 8-hydroxyquinoline solution under vigorous stirring and cooling . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol involves its interaction with molecular targets through its diazene and quinoline moieties. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved include the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Properties :
- UV-Vis Absorption: Exhibits strong absorption in the visible range (λmax ~400–410 nm in neutral conditions), with hypsochromic shifts under acidic conditions due to protonation of the quinolinic nitrogen .
Comparison with Structural Analogs
Substituent Effects on Spectral and Electronic Properties
The electronic nature of substituents on the diazenyl group significantly impacts absorption spectra and stability.
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance conjugation stability but may reduce ε due to decreased electron density. The 4-ClPh substituent in the target compound shows a hypsochromic shift (Δλ = -12 nm) in acidic media, attributed to protonation-induced HOMO-LUMO gap widening .
- Electron-Donating Groups (e.g., MeO): Increase ε and redshift λmax but may reduce photostability. For example, 5-[(E)-(4-MeOPh)diazenyl]quinolin-8-ol (m1b) exhibits a higher ε (~24,000 M⁻¹cm⁻¹) compared to the target compound .
Key Observations :
- Nitro (NO₂) and Carboxylic Acid Groups: Enhance antibacterial potency. Compound 4c (MIC = 12.5 µg/mL) and 4e (MIC = 6.25 µg/mL) show superior activity against ESKAPE pathogens compared to non-acid derivatives .
Key Observations :
Biological Activity
5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol, a compound belonging to the azo class of organic compounds, has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities of this compound, including antibacterial, anticancer, and antimalarial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves an azo coupling reaction between 4-chlorophenyldiazonium salt and 8-hydroxyquinoline. The resulting compound features a quinoline core with an azo functional group that contributes to its biological properties. The chemical structure can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that the compound is effective against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential as a therapeutic agent.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have reported its efficacy against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antimalarial Activity
In addition to antibacterial and anticancer properties, the compound has shown promising antimalarial activity. In vitro studies against Plasmodium falciparum indicate that it can inhibit parasite growth effectively.
Case Studies
- Antibacterial Efficacy : A study conducted by researchers evaluated the antibacterial activity of various azo compounds, including this compound. The results indicated that it was particularly effective against multi-drug resistant strains of bacteria, showcasing its potential in treating infections that are difficult to manage with conventional antibiotics.
- Anticancer Mechanism : Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
- Antimalarial Trials : In vivo studies using murine models infected with Plasmodium yoelii demonstrated that administration of the compound significantly reduced parasitemia levels compared to untreated controls, indicating its potential for further development as an antimalarial drug.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol and its organometallic complexes?
- Methodological Answer : The compound is synthesized via azo-coupling reactions between diazonium salts (derived from 4-chloroaniline) and 8-hydroxyquinoline. For organometallic complexes (e.g., dimethyltin(IV)), stoichiometric reactions between MeSnCl and the sodium salt of the ligand (generated in situ with NaOMe in anhydrous benzene) yield complexes like MeSn(L) or MeSnCl(L) under reflux (45–69% yields). Solvent choice (e.g., dried benzene) and inert conditions are critical to avoid hydrolysis .
Q. How can spectroscopic techniques (e.g., H/C NMR, UV-Vis) be optimized for characterizing substituent effects in azo-quinoline derivatives?
- Methodological Answer :
- NMR : Monitor the phenolic -OH proton (~δ 5.3 ppm in CDCl) and azo-group coupling to aromatic protons (e.g., δ 7.2–8.9 ppm for quinoline and chlorophenyl moieties). Sn NMR and Mössbauer spectroscopy help assess Sn coordination geometry in organotin complexes .
- UV-Vis : Azo-quinoline derivatives exhibit strong absorption bands (~400–420 nm) sensitive to substituents (e.g., electron-withdrawing groups like -Cl redshift λ) .
Advanced Research Questions
Q. What methodologies resolve contradictions between spectroscopic and crystallographic data in determining the coordination geometry of dimethyltin(IV) complexes with azo-quinoline ligands?
- Methodological Answer : Discrepancies arise when NMR suggests trans-methyl configurations, while X-ray crystallography may reveal cis geometries. A combined approach is essential:
- X-ray diffraction : Resolves Sn coordination (e.g., octahedral vs. distorted trigonal bipyramidal) and supramolecular interactions (e.g., π-stacking, hydrogen bonding).
- Sn Mössbauer : Quantifies coordination number via quadrupole splitting (Δ ~1.5–2.0 mm/s for 5-coordinate Sn).
- IR spectroscopy : Confirms ligand binding modes (e.g., ν at ~450 cm) .
Q. How can computational methods (DFT/HF) predict electronic properties and stability trends in azo-quinoline derivatives?
- Methodological Answer :
- Geometry optimization : DFT (e.g., B3LYP/6-31G*) calculates bond lengths and angles, validating crystallographic data.
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with stability; electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilicity.
- Charge distribution : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., n→π* in azo groups) .
Q. What strategies are effective in analyzing supramolecular interactions in crystalline organotin complexes of azo-quinoline ligands?
- Methodological Answer :
- X-ray topology : Identify π-π stacking (3.5–4.0 Å interplanar distances) and hydrogen bonds (e.g., O-H···N between quinoline -OH and azo groups).
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···Cl interactions in chlorophenyl derivatives).
- Thermogravimetric analysis (TGA) : Assesses thermal stability linked to supramolecular robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
